3-Azido-L-Alanine HCl: Chemical Profile & Bioorthogonal Applications
3-Azido-L-Alanine HCl: Chemical Profile & Bioorthogonal Applications
Topic: 3-Azido-L-Alanine HCl Chemical Properties and Structure Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]
[2][3]
Executive Summary
3-Azido-L-Alanine HCl (L-AzAla) is a non-canonical amino acid (ncAA) featuring a compact azide moiety attached to the
This guide delineates the physicochemical properties, synthesis pathways, and validated protocols for utilizing L-AzAla in high-fidelity protein engineering.
Chemical Profile & Properties[3][4][5][6]
Structural Analysis
The molecule consists of an L-alanine backbone where a hydrogen atom on the methyl group is substituted by an azido group (
| Property | Data |
| IUPAC Name | (2S)-2-amino-3-azidopropanoic acid hydrochloride |
| Common Names | 3-Azido-L-alanine HCl, L-AzAla, H-L-Ala(N3)-OH[2][3][4]·HCl |
| CAS Number | 1620171-64-3 (HCl salt); 105661-40-3 (free acid) |
| Molecular Formula | |
| Molecular Weight | 166.57 g/mol (Salt); 130.11 g/mol (Free Acid) |
| Solubility | Soluble in water (>50 mg/mL), DMSO, Methanol |
| pKa Values | |
| Hygroscopicity | Highly hygroscopic; store under desiccant |
Stability & Storage
-
Thermal Stability : The azide group is energetic but kinetically stable at physiological temperatures. Avoid heating >80°C in dry form to prevent decomposition.
-
Storage : Store at -20°C (long term) or 4°C (short term). Protect from light and moisture.
-
Safety : Classified as Self-Reactive (Type C) and an Organic Peroxide hazard in bulk.[3][4] Handle with care; avoid metal spatulas (potential for heavy metal azide formation) and shock.
Synthesis & Production
While 3-Azido-D-alanine is often synthesized for bacterial cell wall labeling, the L-isomer requires strict adherence to stereochemistry to prevent racemization, which would compromise its utility in ribosomal translation.
Protocol A: Chemical Synthesis from L-Serine
Objective : Synthesize 3-Azido-L-Alanine HCl starting from L-Serine methyl ester.
Mechanism :
-
Protection : Boc-protection of the amine.[1]
-
Activation : Mesylation of the serine hydroxyl group.
-
Substitution : Nucleophilic displacement with sodium azide (
). -
Deprotection : Acidic hydrolysis of Boc and ester groups.
Step-by-Step Methodology :
-
Starting Material : Dissolve N-Boc-L-Serine methyl ester (10 mmol) in anhydrous DCM (50 mL) under
. -
Activation : Cool to 0°C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 h at 0°C.
-
Checkpoint: TLC should show consumption of starting material (
shift).
-
-
Workup 1 : Wash with cold 1M HCl, sat.
, and brine. Dry over and concentrate to yield the mesylate intermediate. -
Azidation : Dissolve the crude mesylate in DMF (30 mL). Add
(2.0 eq). Heat to 65°C for 16 h behind a blast shield.-
Safety Note: Do not use halogenated solvents in this step to avoid di-azido methane formation.
-
-
Workup 2 : Dilute with water, extract with EtOAc. Wash organic layer extensively with water to remove DMF. Concentrate to yield N-Boc-3-azido-L-alanine methyl ester.
-
Hydrolysis : Dissolve in THF/MeOH/H2O (3:1:1). Add LiOH (2 eq). Stir 2 h. Acidify to pH 2.[5] Extract and concentrate.[1][5]
-
Deprotection : Treat with 4M HCl in dioxane for 1 h. Precipitate the final product with cold diethyl ether. Filter and dry under vacuum.
Applications in Chemical Biology
Distinction from Other Azide-Amino Acids
A critical error in experimental design is conflating L-AzAla with its homologs:
-
Azidohomoalanine (AHA) : Methionine surrogate. Used for global metabolic labeling (proteome-wide).
-
3-Azido-D-alanine (ADA) : D-Alanine surrogate.[6] Used for bacterial peptidoglycan labeling.[6]
-
3-Azido-L-alanine (L-AzAla) : Used for Site-Specific Incorporation (Amber suppression) or SPPS.[2] It is not typically used as a global alanine surrogate due to the high frequency of alanine in the proteome, which would lead to organism toxicity and protein misfolding.
Genetic Code Expansion (Amber Suppression)
L-AzAla is incorporated into proteins in E. coli or mammalian cells using an Orthogonal Translation System (OTS) . This typically involves:
-
tRNA : An orthogonal tRNA (e.g., MjtRNA
) that recognizes the UAG (Amber) stop codon.[7][8] -
aaRS : An evolved aminoacyl-tRNA synthetase (e.g., a mutant MjTyrRS) that specifically charges the orthogonal tRNA with L-AzAla but excludes endogenous amino acids.
Experimental Protocols
Protocol B: Site-Specific Incorporation in E. coli
Prerequisites : Plasmid pEvol-AzAla (encoding the orthogonal tRNA/RS pair) and pET-POI (Protein of Interest with TAG mutation).
-
Transformation : Co-transform E. coli BL21(DE3) with pEvol-AzAla and pET-POI. Plate on LB-Agar with Chloramphenicol (Cm) and Kanamycin (Kan).
-
Culture : Inoculate a single colony into 10 mL LB (Cm/Kan). Grow overnight at 37°C.
-
Induction Setup : Dilute 1:100 into 50 mL fresh media. Grow to
. -
Addition of ncAA : Add 3-Azido-L-Alanine HCl to a final concentration of 1 mM .
-
Note: Dissolve L-AzAla in water and filter-sterilize before addition.
-
-
Induction : Add IPTG (1 mM) and Arabinose (0.02%) to induce the POI and the orthogonal synthetase, respectively.
-
Expression : Incubate at 30°C for 6–12 hours.
-
Harvest : Pellet cells (
, 15 min). Proceed to purification (e.g., Ni-NTA).-
Validation: Analyze purified protein via SDS-PAGE. The full-length protein should only be visible in the presence of L-AzAla. Absence of L-AzAla should result in truncated protein (termination at UAG).
-
Protocol C: CuAAC Labeling (Click Chemistry)
Objective : Conjugate a fluorophore to the azide-labeled protein.
-
Reagents :
-
Protein: 50
M in PBS (pH 7.4). -
Alkyne Probe: 100
M (e.g., TAMRA-Alkyne). -
Catalyst:
(1 mM) premixed with THPTA ligand (5 mM). -
Reductant: Sodium Ascorbate (2.5 mM).
-
-
Reaction : Mix in the following order: Protein
Alkyne Cu-THPTA Ascorbate. -
Incubation : Incubate for 1 hour at Room Temperature in the dark.
-
Quenching : Add EDTA (10 mM) to chelate copper.
-
Analysis : Analyze via SDS-PAGE with fluorescence imaging.
Visualization of Pathways
Synthesis & Biological Incorporation Logic
The following diagram illustrates the parallel workflows: Chemical Synthesis of the molecule and its subsequent Biological Incorporation via Genetic Code Expansion.[9]
Figure 1: Dual workflow showing the chemical origin of L-AzAla and its biological utilization via orthogonal translation systems.
Mechanism of CuAAC Ligation
This diagram details the "Click" reaction mechanism (Protocol C) utilized to functionalize the incorporated azide.
Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism for labeling L-AzAla containing proteins.
References
-
Baseclick GmbH . 3-Azido-L-alanine HCl Product Information & Applications. Available at: [Link]
- Chin, J. W., et al. (2002). "Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli." Journal of the American Chemical Society, 124(30), 9026-9027.
- Link, A. J., & Tirrell, D. A. (2003). "Cell surface labeling of Escherichia coli via copper(I)-catalyzed [3+2] cycloaddition." Journal of the American Chemical Society, 125(37), 11164-11165. (Demonstrates bioorthogonal utility of azide-amino acids).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Azido-L-alanine HCl [baseclick.eu]
- 3. 3-Azido-L-alanine hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Azido-L-alanine hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Expansion of the genetic code | Wang Lab [pharm.ucsf.edu]
- 9. pubs.acs.org [pubs.acs.org]
